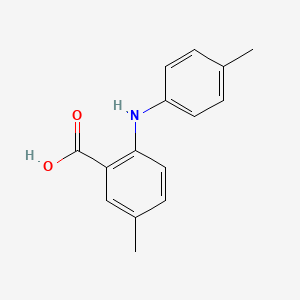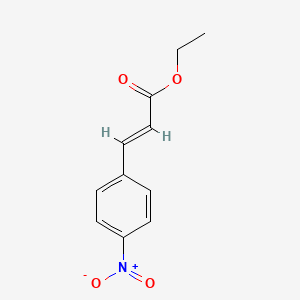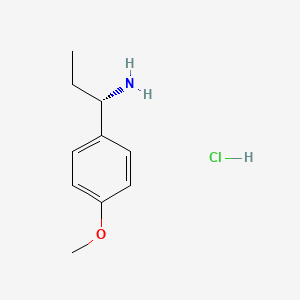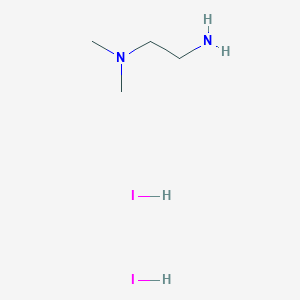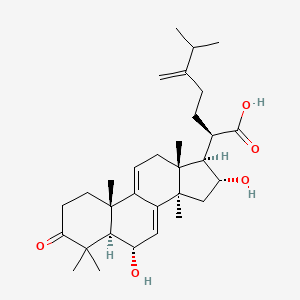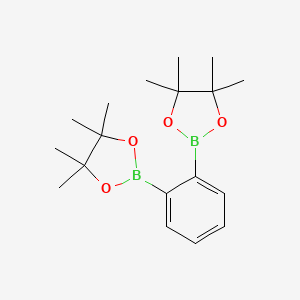
1,2-Benzenediboronic Acid Bis(pinacol) Ester
Vue d'ensemble
Description
1,2-Benzenediboronic Acid Bis(pinacol) Ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Mécanisme D'action
Target of Action
The primary target of 1,2-Benzenediboronic Acid Bis(pinacol) Ester, also known as 2,2’-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane], is glucose-responsive polymer hydrogels . These hydrogels are used in the development of smart insulin, which can release the desired amount of insulin under hyperglycemic conditions .
Mode of Action
The compound interacts with its targets through a process known as transesterification reactions . This interaction leads to the formation of glucose-responsive hydrogels with diverse rheological properties . The hydrogels can host insulin in their matrix, which is then released under high-glucose conditions .
Biochemical Pathways
The compound affects the biochemical pathway related to insulin release. It plays a crucial role in the fabrication of glucose-responsive hydrogels . These hydrogels can release insulin under high-glucose conditions, providing a smart response to hyperglycemia .
Pharmacokinetics
The compound’s role in the fabrication of glucose-responsive hydrogels suggests that its bioavailability may be influenced by the properties of these hydrogels .
Result of Action
The primary result of the compound’s action is the creation of glucose-responsive hydrogels capable of releasing insulin under high-glucose conditions . Hydrogels with a high storage modulus, derived from this compound, release significantly less insulin compared to softer hydrogels .
Action Environment
The action of this compound is influenced by environmental factors such as glucose levels . Under hyperglycemic conditions, the glucose-responsive hydrogels fabricated with this compound can release insulin . This suggests that the compound’s efficacy and stability may be influenced by the glucose concentration in the environment .
Analyse Biochimique
Biochemical Properties
1,2-Benzenediboronic Acid Bis(pinacol) Ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The nature of these interactions involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the desired product .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate enzyme activity and protein function. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through boron-oxygen bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins. The binding interactions with biomolecules are primarily driven by the formation of boron-oxygen bonds, which are stable and reversible .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, cellular stress, and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors involved in boron transport and utilization. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. The compound’s role in metabolic pathways is primarily driven by its ability to form stable boron-oxygen bonds with biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its stability and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The compound’s activity and function are influenced by its localization within the cell, as it can interact with different biomolecules in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediboronic Acid Bis(pinacol) Ester can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate. The general reaction scheme is as follows:
1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base1,2-Benzenediboronic Acid Bis(pinacol) Ester
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediboronic Acid Bis(pinacol) Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products
Oxidation: Boronic acids or boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
1,2-Benzenediboronic Acid Bis(pinacol) Ester has numerous applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It plays a role in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of polymers, electronic materials, and advanced materials for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenediboronic Acid Bis(pinacol) Ester
- 1,2-Benzenediboronic Acid
- 1,4-Benzenediboronic Acid
Uniqueness
1,2-Benzenediboronic Acid Bis(pinacol) Ester is unique due to its specific structure, which allows for selective reactions and high reactivity in cross-coupling reactions. Compared to its isomer, 1,4-Benzenediboronic Acid Bis(pinacol) Ester, the 1,2-isomer provides different steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTMQXIOUDZIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170555 | |
| Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-07-3 | |
| Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


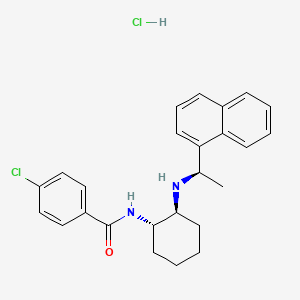
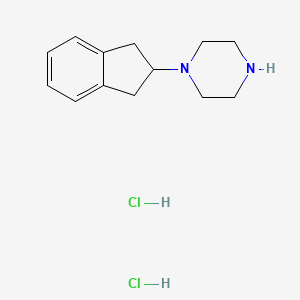
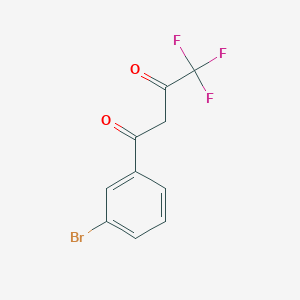
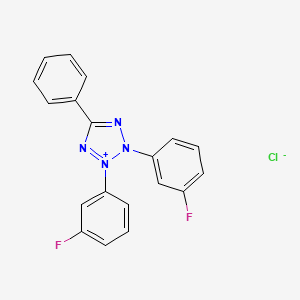

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
